molecular formula C30H36O4 B8623644 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate CAS No. 129561-09-7

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Cat. No. B8623644
CAS RN: 129561-09-7
M. Wt: 460.6 g/mol
InChI Key: CVZVJMWYUUNCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129561-09-7

Product Name

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-decoxybenzoate

InChI

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3

InChI Key

CVZVJMWYUUNCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyloxyphenol (20.0 g. 100 mmol) was dissolved in 200 mL dry ether and 10 mL triethylamine. 4-Decyloxybenzoyl chloride (30.0 g, 100 mmol) was added dropwise with stirring at room temperature under nitrogen. After 1 day of stirring at room temperature under nitrogen atmosphere, 200 mL toluene and 200 mL methylene chloride were added to the reaction mixture. The reaction mixture was then filtered and the filtrate washed twice with 0.5N HCl, once with water, and dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was recrystallized from toluene-ethanol to provide 43.9 g (95% yield) 4-benzyloxyphenyl 4-decyloxybenzoate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.